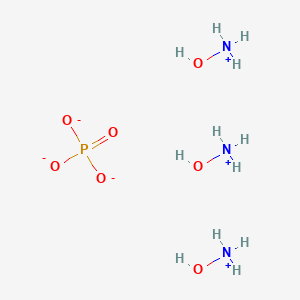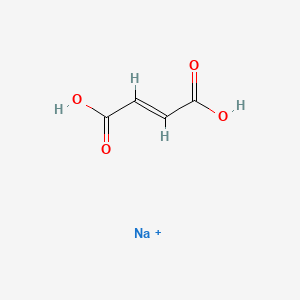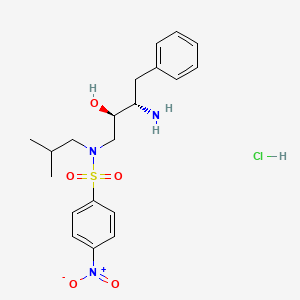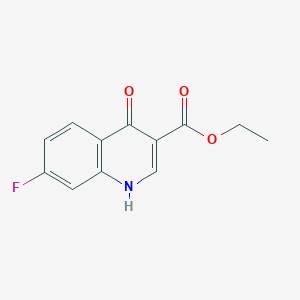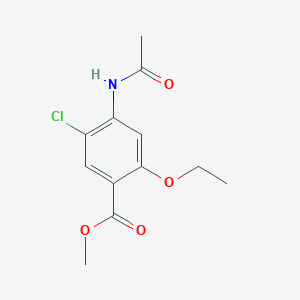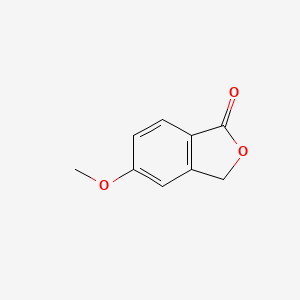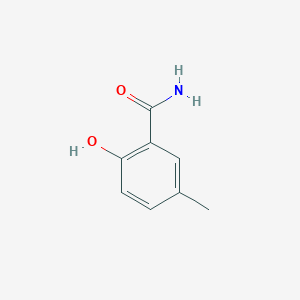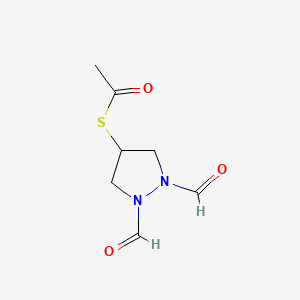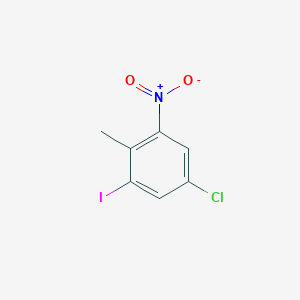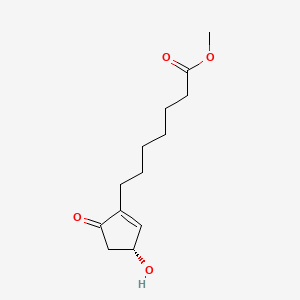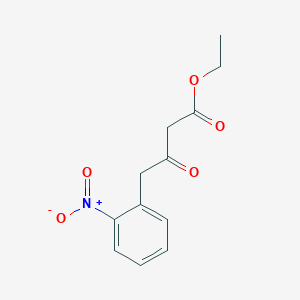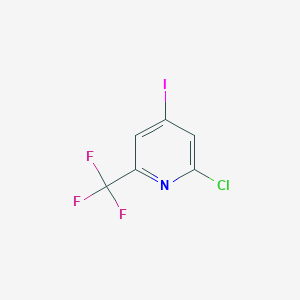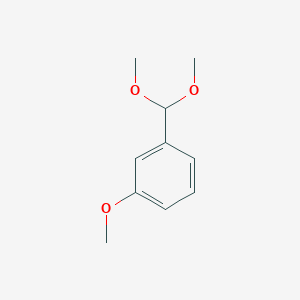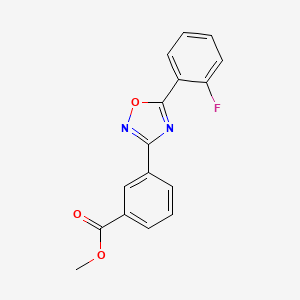
Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate
説明
Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate, also known as MFBOB, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of the benzene ring and is composed of an oxadiazole ring attached to a methyl benzoate group. MFBOB has been studied for its potential uses in medicinal chemistry, organic synthesis, and as a biological probe.
科学的研究の応用
Chemosensors
A study by Ma et al. (2013) explores the use of similar oxadiazole compounds as chemosensors. Specifically, these compounds, including variants like methyl 4-(5-(5-chloro-2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) benzoate, have been shown to be effective in sensing fluoride ions. Their optical and colorimetric properties are utilized in CH2Cl2/CH3CN solution for F− sensing, displaying color changes from colorless to yellow with different optical shifts upon the addition of F− (Ma et al., 2013).
Liquid Crystals
Han et al. (2010) discuss the synthesis of 1,3,4-oxadiazole derivatives, including compounds like methyl 4-(4-(5-(4-(alkoxy)phenyl)-1,3,4-oxadiazol-2-yl)phenylethynyl)benzoate. These compounds are noted for their mesomorphic behavior and photo-luminescent properties, making them useful in the field of liquid crystals. They exhibit cholesteric and nematic/smectic A mesophases and demonstrate strong blue fluorescence emission, suggesting applications in display technologies (Han et al., 2010).
Corrosion Inhibition
Ammal et al. (2018) investigated the corrosion inhibition properties of 1,3,4-oxadiazole derivatives on mild steel in sulphuric acid. Their research reveals that these compounds, including variants with structural similarities to methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate, form protective layers on mild steel surfaces, suggesting their potential as corrosion inhibitors in industrial applications (Ammal et al., 2018).
Antibacterial Activity
Tien et al. (2016) synthesized compounds containing 1,3,4-oxadiazole, which were tested for their antibacterial properties. These compounds, structurally related to methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate, demonstrated antimicrobial activity against various bacteria, molds, and yeasts, indicating potential applications in the development of new antibacterial agents (Tien et al., 2016).
Molecular Structure Analysis
Research by Huang et al. (2021) on compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, involving molecular structure analysis using X-ray diffraction and density functional theory, provides insights into the structural properties of similar oxadiazole derivatives. Such studies are crucial for understanding the molecular behavior and potential applications in various fields, including materials science and pharmaceuticals (Huang et al., 2021).
特性
IUPAC Name |
methyl 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c1-21-16(20)11-6-4-5-10(9-11)14-18-15(22-19-14)12-7-2-3-8-13(12)17/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJJTHGQRVVGGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate | |
CAS RN |
775304-60-4 | |
| Record name | methyl 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.273.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



